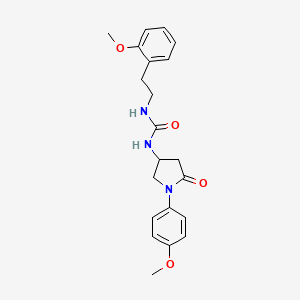
1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as phenethylamines, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Conformational and Tautomeric Control
Research has investigated the conformational equilibrium and tautomerism in compounds related to the specified urea derivative. For instance, studies on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives have shown how these compounds can undergo conformational changes and tautomerism controlled by supramolecular interactions. These findings are significant for applications in molecular sensing and signal transduction, where the controlled tautomerism can be utilized for detecting specific stimuli or changes in the environment (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Synthesis and Stereochemical Analysis
Another aspect of research focuses on the stereoselective synthesis of related compounds, highlighting the importance of stereochemistry in the biological activity and functional properties of these molecules. For example, the synthesis of active metabolites of potent kinase inhibitors involves complex stereochemical considerations to achieve the desired biological effects (Chen et al., 2010).
Enzyme Inhibition and Biochemical Evaluation
The urea derivatives have also been evaluated for their antiacetylcholinesterase activity, providing insights into optimizing pharmacophoric moieties for enhanced enzymatic inhibition. This research is crucial for developing therapeutic agents targeting specific enzymes or receptors (Vidaluc et al., 1995).
Molecular Unfolding and Complexation
Studies on heterocyclic ureas' conformational behavior reveal their ability to unfold and form multiply hydrogen-bonded complexes, contributing to understanding fundamental processes like the helix-to-sheet transition in peptides. This knowledge is applicable in designing self-assembling materials and biomimetic structures (Corbin et al., 2001).
Anticancer and Enzyme Inhibition Studies
Research into urea derivatives includes synthesizing and evaluating their anticancer and enzyme inhibitory activities, demonstrating the potential therapeutic applications of these compounds. Such studies contribute to the development of novel anticancer agents and enzyme inhibitors with specific target profiles (Mustafa, Perveen, & Khan, 2014).
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)23-21(26)22-12-11-15-5-3-4-6-19(15)28-2/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIKCQYYBXFITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)
![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)

![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)
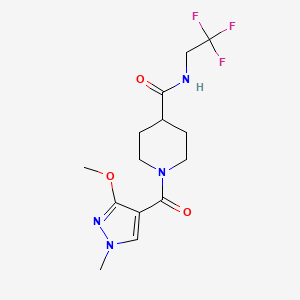
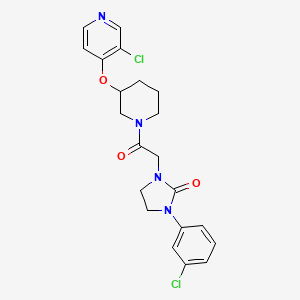
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
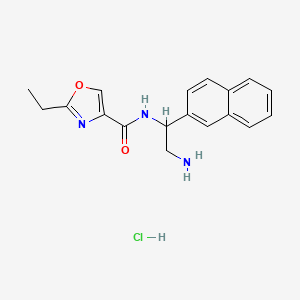
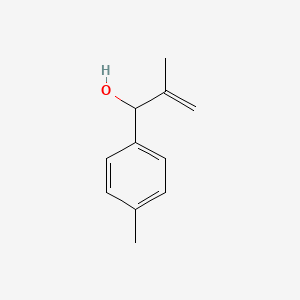
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)
